Dieugenol

Description

Propriétés

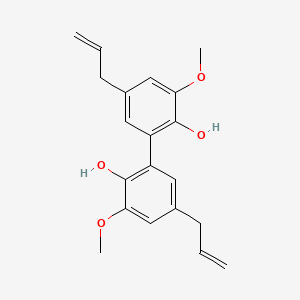

IUPAC Name |

2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETPSFSOGFKJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196137 | |

| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-08-3 | |

| Record name | Dehydrodieugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Silver-Mediated Oxidative Coupling

A one-step green synthesis method utilizes silver ions (Ag⁺) to catalyze eugenol oxidation while simultaneously forming silver nanoparticles (AgNPs). In this process, eugenol acts as both a reducing agent and a stabilizer for AgNPs. The reaction proceeds via the oxidation of eugenol’s phenolic hydroxyl groups, forming dehydrothis compound (DHDG) while reducing Ag⁺ to Ag⁰. Key parameters include:

- Reaction medium : Acetone-water-ammonia mixture (16:8:25 v/v)

- Oxidant : Silver nitrate (AgNO₃)

- Characterization : UV-Vis spectroscopy confirms AgNP formation via a surface plasmon resonance (SPR) band at 430 nm, with nanoparticle sizes ranging 40–50 nm.

This method achieves dual outcomes: DHDG synthesis and AgNP functionalization, enabling applications in drug delivery. Bioassays demonstrate that DHDG-loaded AgNPs exhibit potent anthelmintic activity against Schistosoma mansoni (IC₅₀: 12.4 μM) without mammalian cytotoxicity.

Potassium Ferricyanide-Based Oxidation

Alternative oxidative conditions employ potassium ferricyanide (K₃[Fe(CN)₆]) in alkaline media. The reaction mechanism involves radical-mediated coupling, yielding dehydrothis compound B and its methyl ether derivatives. Optimized conditions include:

Isomerization of the allylic side chain remains a challenge, necessitating precise control of reaction time and temperature. Lowering the temperature to 80°C reduces isomerization by 93% compared to reactions at 120°C.

Olefin cross metathesis (CM) enables the introduction of diverse functional groups to dehydrothis compound, enhancing its solubility and bioactivity. The Hoveyda-Grubbs second-generation catalyst (Ru1) facilitates these transformations under inert atmospheres.

Reaction Optimization

Key variables influencing CM efficiency include:

| Entry | Olefin Partner | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl acrylate | DMC | 80 | 16 | 91 | 68 | >99:1 |

| 2 | Acrylonitrile | Diethyl carbonate | 100 | 24 | 88 | 51 | 1:2.5 |

| 3 | Methyl methacrylate | Neat | 90 | 16 | 81 | 29 | >99:1 |

Methyl acrylate exhibits superior reactivity due to its electron-deficient double bond, achieving 91% conversion in dimethyl carbonate (DMC). Conversely, acrylonitrile requires higher temperatures (100°C) and yields a Z-selective product.

Functional Group Compatibility

- Carboxylic acid derivatives : CM with acrylic acid introduces hydrophilic groups, improving aqueous solubility (yield: 32%).

- Nitrile groups : Acrylonitrile-derived analogs show enhanced trypanocidal activity (IC₅₀: 4.6 μM against Trypanosoma cruzi).

- Steric effects : α,α-Disubstituted olefins (e.g., methyl methacrylate) reduce conversion rates due to hindered catalyst access.

Ullmann Coupling for Analog Synthesis

Ullmann-type coupling reactions enable the synthesis of dehydrothis compound analogs with modified aromatic substituents. Copper catalysts mediate the coupling of eugenol derivatives with aryl halides.

Optimization of Reaction Conditions

Critical parameters to suppress allylic isomerization include:

| Entry | Solvent | CuCl (mol%) | Ligand (mol%) | Isomerization (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NMP | 50 | 10 | 71 | 33 |

| 2 | Dioxane/NMP (1:1) | 50 | 50 | <1 | 90 |

Using a dioxane/NMP solvent mixture (2:1) with 50 mol% CuCl and TMHD ligand minimizes isomerization to <1%, achieving 90% yield.

Biological Activity of Analogues

Structural modifications significantly impact antiparasitic activity:

| Compound | R₁ | R₂ | IC₅₀ (μM) vs T. cruzi | Selectivity Index |

|---|---|---|---|---|

| 13 | OH | Allyl | 7.6 ± 1.9 | 2.5 |

| 19 | OH | n-Pr | 4.6 ± 3.8 | 1.3 |

| 10 | OPMB | n-Pr | 5.5 ± 3.5 | >36.4 |

PMB = p-methoxybenzyl; Data from

Hydroxyl-substituted derivatives (e.g., Compound 19) exhibit superior potency, while PMB-protected analogs enhance selectivity due to reduced cytotoxicity.

Purification and Characterization

High-Performance Countercurrent Chromatography (HPCCC)

HPCCC enables the isolation of dehydrothis compound methyl ether from complex mixtures using a solvent system of n-hexane/ethyl acetate/methanol/water (4:5:4:5 v/v). Key parameters:

Spectroscopic Analysis

Green Chemistry Approaches

Solvent Selection

Dimethyl carbonate (DMC) emerges as a sustainable solvent, reducing environmental impact while maintaining reaction efficiency (91% conversion).

Catalyst Recycling

The Hoveyda-Grubbs catalyst permits reuse for up to three cycles with <10% activity loss, as confirmed by ICP-OES analysis.

Analyse Des Réactions Chimiques

Types de Réactions : Le diéugénol subit diverses réactions chimiques, notamment :

Oxydation : Le diéugénol peut être oxydé davantage pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le diéugénol en ses dérivés dihydro correspondants.

Substitution : Le diéugénol peut subir des réactions de substitution, en particulier aux positions allyliques.

Réactifs et Conditions Communs :

Oxydation : Le ferricyanure de potassium (K₃Fe(CN)₆) est couramment utilisé pour le couplage oxydatif.

Réduction : Hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur.

Substitution : Halogénation utilisant du brome ou du chlore dans des conditions douces.

Principaux Produits Formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro du diéugénol.

Substitution : Dérivés halogénés du diéugénol.

4. Applications de la Recherche Scientifique

Le diéugénol a une large gamme d'applications dans la recherche scientifique :

Chimie : Le diéugénol est utilisé comme matière première pour la synthèse de divers composés bioactifs.

5. Mécanisme d'Action

Le diéugénol exerce ses effets par plusieurs mécanismes :

Activité Antioxydante : Le diéugénol piège les radicaux libres et inhibe la formation de substances réactives à l'acide thiobarbiturique (TBARS), protégeant ainsi les cellules des dommages oxydatifs.

Activité Antiparasitaire : Le diéugénol perturbe l'intégrité de la membrane plasmique des trypomastigotes de Trypanosoma cruzi, entraînant la mort cellulaire. Il n'induit pas la production d'espèces réactives de l'oxygène (ROS) dans ces parasites.

Composés Similaires :

Eugénol : La forme monomère du diéugénol, connue pour ses propriétés antimicrobiennes et analgésiques.

Isoeugénol : Un isomère structurel de l'eugénol avec des activités biologiques similaires.

Méthyleugénol : Un dérivé méthylé de l'eugénol avec une activité antimicrobienne accrue.

Unicité du Diéugénol : Le diéugénol se distingue par sa structure dimère, qui confère des propriétés antioxydantes et antiparasitaires uniques. Contrairement à ses homologues monomères, le diéugénol présente un spectre d'activités biologiques plus large et une plus grande stabilité .

Applications De Recherche Scientifique

Antiparasitic Activity

Chagas Disease Treatment

Dehydrodieugenol has demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study synthesized various analogues of dehydrothis compound to explore structure-activity relationships. The results indicated that some synthetic derivatives exhibited improved bioactivity compared to the natural product, with IC50 values ranging from 4 to 63 µM against intracellular amastigotes, while showing no mammalian cytotoxicity at concentrations above 200 µM .

Table 1: Antiparasitic Activity of Dehydrothis compound Derivatives

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Dehydrothis compound | 20 | >200 | >10 |

| Analogue 1 | 4 | >200 | >50 |

| Analogue 2 | 24 | >200 | >8 |

Anti-inflammatory Properties

Asthma Model Studies

Research has shown that dehydrothis compound exhibits anti-inflammatory effects in models of asthma. In experiments involving ovalbumin-sensitized mice, dehydrothis compound significantly reduced lung inflammation markers such as IL-4, IL-13, and IL-17. Furthermore, it inhibited pathways associated with inflammation, including JNK and p38 MAPK pathways .

Table 2: Anti-inflammatory Effects of Dehydrothis compound

| Parameter | Control Group | Dehydrothis compound Group |

|---|---|---|

| IL-4 Concentration (pg/mL) | 150 | 40 |

| IL-6 Concentration (pg/mL) | 200 | 60 |

| Total Lung Inflammatory Cells (count) | 5000 | 1200 |

Anthelmintic Activity

Schistosomiasis Treatment

Dehydrothis compound has also been investigated for its anthelmintic properties, particularly against Schistosoma mansoni. A study reported the preparation of silver nanoparticles loaded with dehydrothis compound, which exhibited significant anthelmintic activity without toxicity to mammalian cells. This innovative approach highlights the potential for developing new treatments for schistosomiasis, a disease affecting millions worldwide .

Table 3: Anthelmintic Activity of Dehydrothis compound-Loaded Silver Nanoparticles

| Treatment | Worm Viability (%) | Toxicity to Mammalian Cells (%) |

|---|---|---|

| Control | 100 | 0 |

| DHDG-AgNPs | 30 | <5 |

Synthesis of Derivatives

Development of New Compounds

The synthesis of new derivatives from dehydrothis compound has been explored to enhance its biological activity. Cross metathesis reactions have been employed to create novel compounds that retain or improve upon the antiparasitic and anti-inflammatory activities of the parent compound .

Table 4: Biological Activities of New Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| New Derivative A | Anti-Trypanosoma cruzi | 5 |

| New Derivative B | Anti-inflammatory | 15 |

Mécanisme D'action

Dieugenol exerts its effects through several mechanisms:

Antioxidative Activity: this compound scavenges free radicals and inhibits the formation of thiobarbituric acid reactive substances (TBARS), thereby protecting cells from oxidative damage.

Antiparasitic Activity: this compound disrupts the integrity of the plasma membrane of Trypanosoma cruzi trypomastigotes, leading to cell death. It does not induce the production of reactive oxygen species (ROS) in these parasites.

Comparaison Avec Des Composés Similaires

Biseugenol

- Structure: Biseugenol shares a biphenyl core with dehydrodieugenol but lacks the allyl side chains, instead featuring two propenyl groups.

- Synthesis : Prepared via cross-metathesis reactions using Hoveyda-Grubbs II catalyst .

- Bioactivity: Antitrypanosomal Activity: Biseugenol (1) showed IC₅₀ values of 14.4 µM (amastigotes) and 100 µM cytotoxicity (Vero cells), while its derivatives (e.g., 3b, 3d) retained similar efficacy (IC₅₀: 15–17 µM) but reduced toxicity (CC₅₀ > 200 µM) . Mechanism: Enhanced selectivity index (SI) comparable to benznidazole, a standard drug for Chagas disease .

Methyl Dehydrothis compound B (Compound 2)

- Structure: Differs from dehydrothis compound B (1) by an additional methoxy group at C-4 (δ 61.0 in ¹³C NMR) .

- Bioactivity: Antischistosomal Activity: Compound 1 (dehydrothis compound B) demonstrated EC₅₀ = 31.9 µM against S. mansoni, whereas compound 2 was inactive . Toxicity: Both compounds showed low mammalian cytotoxicity (CC₅₀ > 200 µM) .

Licarin A, Threo-austrobailignan-6, and Verrucosin

- Licarin A : A neolignan from Nectandra oppositifolia with EC₅₀ = 22.1–38.7 µM against S. mansoni .

- Threo-austrobailignan-6 and Verrucosin : Isolated from Saururus cernuus, these showed EC₅₀ = 23.6–34.7 µM and 15.2–22.1 µM, respectively, against S. mansoni .

- Comparison: Dehydrothis compound B (1) has comparable potency to licarin A but superior to verrucosin, highlighting the role of allyl side chains in enhancing antiparasitic activity .

Structure-Activity Relationship (SAR) Insights

Key Structural Features

- Allyl Side Chains: Critical for antiparasitic activity. Removal (as in biseugenol derivatives) reduces toxicity but retains efficacy .

- Polar Functionalities: In Dehydrothis compound B analogues, polar groups (e.g., hydroxyl, carbonyl) improved anti-leishmanial activity. Compound 24 (IC₅₀ = 3.0 µM) featured a ketone group, fulfilling hit criteria for visceral leishmaniasis .

Brominated Derivatives

- 6,6′-Dibromo Dehydrothis compound: Exhibited higher antiproliferative activity against melanoma cells (MM) than non-brominated analogs, indicating halogenation enhances cytotoxicity .

Mechanistic Insights

- Membrane Interaction: Dehydrothis compound integrates into lipid monolayers, particularly interacting with negatively charged lipids, which may explain its antiprotozoal and anticancer effects .

- Antioxidant Activity: Scavenges superoxide radicals more effectively than hydroxyl radicals, with reduced lipid peroxidation compared to eugenol .

Activité Biologique

Dehydrodieugenol, a natural product derived from various plant sources, particularly the Nectandra genus, has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, focusing on its potential therapeutic applications, particularly against parasitic infections, cancer, and inflammation.

Overview of Biological Activities

Dehydrothis compound exhibits a range of biological activities that can be categorized as follows:

- Antiparasitic Activity : Significant research highlights its efficacy against Leishmania and Trypanosoma species.

- Anticancer Properties : Studies indicate its potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound demonstrates immunomodulatory properties that could be beneficial in inflammatory conditions.

Leishmaniasis and Trypanosomiasis

Recent studies have focused on the antiparasitic effects of dehydrothis compound and its analogues. A notable investigation evaluated 39 synthetic derivatives against Leishmania (L.) infantum, revealing promising results:

These findings suggest that dehydrothis compound and its derivatives could serve as new candidates for treating visceral leishmaniasis and Chagas disease, particularly given their low toxicity to mammalian cells.

Anticancer Properties

Dehydrothis compound has shown potential in cancer therapy through several mechanisms:

- Induction of Apoptosis : In vitro studies on various cancer cell lines, including colorectal and breast cancer cells, demonstrated that dehydrothis compound induces apoptosis and cell cycle arrest.

- Cytotoxicity Profiles :

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT116 (Colorectal) | 4.3 - 22.4 | Induces autophagy and apoptosis . |

| MCF-7 (Breast) | 54.32 - 46.74 | Induces apoptosis through phospholipase inhibition . |

The compound's ability to modulate key signaling pathways involved in cell proliferation makes it a candidate for further development in cancer treatment.

Anti-inflammatory Effects

Dehydrothis compound also exhibits anti-inflammatory properties by modulating cytokine responses. A study indicated that treatment with dehydrothis compound resulted in reduced levels of pro-inflammatory cytokines in macrophages infected with Leishmania species, suggesting its potential as an anti-inflammatory agent .

- Mechanism Against Leishmania : The compound's mechanism involves alkalinization of acidocalcisomes in parasites, leading to Ca²⁺ release and mitochondrial dysfunction, ultimately resulting in cell death .

- Pharmacokinetics : In vivo studies have shown that certain derivatives possess favorable pharmacokinetic profiles, with a mean plasma half-life of approximately 21 hours, enhancing their therapeutic potential .

Q & A

Q. How is Dehydrodieugenol isolated and characterized from natural sources, and what analytical techniques ensure structural fidelity?

Dehydrothis compound is typically isolated from plant sources, such as Illicium difengpi (Chinese star anise), via solvent extraction (e.g., dichloromethane or methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm its bis-eugenol scaffold and substituent positions. For example, the IUPAC name and key spectral data (e.g., InChI key, logP) are critical for validation .

Q. What in vitro models are commonly used to evaluate Dehydrothis compound’s bioactivity, and how are cytotoxicity thresholds determined?

Anti-parasitic activity against Leishmania infantum amastigotes is assessed using macrophage-infected cell models, with IC₅₀ values calculated via fluorescence-based assays. Cytotoxicity (CC₅₀) is evaluated in mammalian cell lines (e.g., NCTC cells) using MTT or resazurin assays. Researchers must standardize parasite-to-host cell ratios and incubation times (e.g., 96 hours) to ensure reproducibility. Miltefosine is often used as a positive control .

Q. What safety protocols are critical when handling Dehydrothis compound in laboratory settings?

Due to its GHS classification (skin/eye irritation, respiratory toxicity), researchers must use fume hoods, NIOSH-approved respirators, and PPE (gloves, lab coats). Emergency measures include immediate rinsing of exposed skin/eyes (15+ minutes with water) and avoiding dust inhalation. Safety data sheets (SDS) from suppliers like AK Scientific, Inc. provide hazard-specific guidelines .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize Dehydrothis compound analogues for enhanced anti-leishmanial activity?

Modifications at phenolic (-OH) and methoxy (-OCH₃) groups significantly impact potency. For instance, polar functionalities (e.g., hydroxylation at S1/S2 positions) improve intracellular amastigote inhibition, while lipophilic prop-2-enyl groups enhance membrane permeability. SAR-driven synthesis of 39 analogues identified compound 24 (IC₅₀ = 3.0 µM) as a hit candidate, validated by in silico ADMET profiling .

Q. How can contradictory bioactivity data for Dehydrothis compound across studies be resolved methodologically?

Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., parasite strain, host cell type) or compound purity (≥95% by HPLC). Researchers should:

- Conduct dose-response curves with triplicate replicates.

- Validate purity via orthogonal methods (e.g., LC-MS, NMR).

- Compare results against standardized controls (e.g., miltefosine IC₅₀ = 2–5 µM) .

Q. What experimental designs address Dehydrothis compound’s solubility challenges in pharmacological studies?

Its low aqueous solubility (logP = 4.239) necessitates solubilization strategies:

Q. How can multi-omics approaches elucidate Dehydrothis compound’s mechanism of action against protozoan targets?

Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) of treated Leishmania cells can identify dysregulated pathways (e.g., mitochondrial electron transport, lipid metabolism). Metabolomic profiling (GC-MS) further reveals perturbations in ATP production or sterol biosynthesis, aligning with phenotypic assays .

Methodological Considerations

- Data Validation : Cross-reference spectral data (NMR, MS) with public databases (PubChem, ChemSpider) to confirm structural integrity .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing SAR studies .

- Statistical Rigor : Use ANOVA or t-tests with Bonferroni correction for multi-group comparisons in bioactivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.